2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-18-14(10-22-11)16(20)19-12-5-7-13(8-6-12)21-15-4-2-3-9-17-15/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZRIQTXRPHMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Cyclohexyl Derivative Formation: The cyclohexyl derivative can be prepared by reacting cyclohexanone with pyridine-2-ol in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing thiazole and pyridine moieties. The compound 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide has been investigated for its efficacy against various viral pathogens. Research indicates that thiazole derivatives can inhibit viral replication through multiple mechanisms, including interference with viral enzymes and host cell interactions.
Case Study:
A study published in MDPI demonstrated that thiazole derivatives exhibited significant activity against influenza viruses. The compound's structural features, such as the pyridine ring, enhance its binding affinity to viral proteins, thereby inhibiting their function at low concentrations .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Thiazoles are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Case Study:
In a comparative study of various thiazole derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial therapies .
Inhibition of Enzymatic Activity
The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways, particularly histone methyltransferases and other epigenetic regulators.
Case Study:
Research has shown that modifications to the thiazole structure can enhance the selectivity and potency of enzyme inhibitors. For instance, derivatives similar to this compound were tested for their ability to inhibit the activity of histone methyltransferases, which play a crucial role in cancer progression. The results indicated that these compounds could effectively modulate gene expression by altering histone methylation patterns .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and cyclohexyl group can significantly impact biological activity.
Data Table: Structure-Activity Relationship Insights
| Modification | Biological Activity | Remarks |
|---|---|---|
| Pyridine substitution | Enhanced antiviral activity | Improves binding affinity |
| Thiazole ring modification | Increased antimicrobial properties | Alters metabolic pathway interactions |
| Cyclohexyl group variation | Selectivity towards specific enzymes | Modulates enzyme inhibition potency |
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Combination Therapies: Exploring its use in combination with existing antiviral or antimicrobial agents to enhance efficacy.
- Targeted Drug Delivery: Investigating formulations that can deliver this compound specifically to infected cells or tissues.
- Further SAR Studies: Conducting extensive SAR studies to identify more potent analogs with reduced toxicity profiles.
Mechanism of Action
The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide can be contextualized by comparing it with analogous compounds reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations in Cyclohexyl Substituents: The target compound features a pyridin-2-yloxy group on the cyclohexyl ring, enhancing hydrogen-bond acceptor capacity compared to bulkier substituents like dibenzylamino () or carbamoyloxy groups (). This likely improves aqueous solubility and target binding specificity .
The thiazole-4-carboxamide in the target compound may offer stronger dipole interactions due to sulfur’s electronegativity .
Pharmacological Implications :
- Compounds with trifluoromethyl () or chlorophenyl () groups exhibit higher lipophilicity, suggesting varied pharmacokinetic profiles. The target compound’s pyridinyloxy group balances lipophilicity and polarity, making it more suitable for central nervous system (CNS) targets .
Synthetic Complexity :
- The synthesis of the target compound likely involves stereospecific reductive amination or nucleophilic substitution (analogous to ), whereas ’s compound uses simpler coupling reactions. The cyclohexyl stereochemistry (1r,4r) in the target compound requires precise control, as seen in ’s use of chiral intermediates .
Biological Activity
2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide, identified by its CAS number 2034222-38-1, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 317.4 g/mol. The structural features include a thiazole ring, a pyridine moiety, and a cyclohexyl group, which contribute to its biological activity.
Antiviral Properties
Recent studies have indicated that compounds containing thiazole and pyridine derivatives exhibit promising antiviral activities. For instance, thiazolidinone derivatives have shown efficacy in inhibiting NS5B RNA polymerase, crucial for viral replication in Hepatitis C Virus (HCV), with IC50 values as low as 0.35 μM . Although specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential activity against viral targets.
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin polymerization . For example, related compounds have demonstrated IC50 values ranging from 0.124 μM to 3.81 μM against different cancer cell lines in the NCI-60 human tumor cell line screening . This suggests that this compound could possess similar antiproliferative effects.
The proposed mechanism of action for compounds like this compound involves interaction with specific molecular targets within cells. The thiazole and pyridine components can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of viral replication .
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Antiviral Efficacy : In vitro studies on related thiazolidinone derivatives showed over 95% inhibition of NS5B RNA polymerase activity at concentrations below 100 μM .
- Anticancer Screening : A series of thiazole-based compounds were screened against various cancer cell lines, revealing significant cytotoxicity with IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Modifications on the thiazole ring and substitution patterns significantly influenced biological activity, highlighting the importance of specific functional groups in enhancing efficacy against cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (e.g., 50°C) improve cyclization but may increase side products.
- Solvent Polarity : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
How can stereochemical control be achieved during the synthesis of the (1r,4r)-cyclohexyl moiety?
Advanced Research Question
The (1r,4r)-configuration is critical for biological activity. Methods include:
- Chiral Resolution : Use of enantiomerically pure starting materials (e.g., (1r,4r)-4-aminocyclohexanol derivatives) to avoid racemization .
- Stereoselective Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to retain configuration during pyridyloxy group introduction .
- Analytical Confirmation : NMR coupling constants (e.g., axial vs. equatorial protons) and X-ray crystallography to validate stereochemistry .
Data Contradiction : Discrepancies in reported melting points (e.g., 121–123°C vs. 147–149°C) may arise from polymorphic forms or residual solvents .
What analytical strategies are recommended to resolve structural ambiguities in thiazole-4-carboxamide derivatives?
Q. Methodological Focus
- NMR Spectroscopy : - HSQC and NOESY to assign thiazole ring protons and confirm amide bond geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish between isobaric isomers (e.g., m/z 443.2012 vs. 443.1985) .
- Chromatography : Chiral HPLC with cellulose-based columns to separate diastereomers (e.g., compounds 59 and 60, differing by 11% yield) .
Case Study : Compound 58 showed a 39% yield with NMR δ 7.78 (s, 1H, thiazole-H), confirming successful coupling .
How do electronic effects of substituents influence the stability and reactivity of the thiazole-carboxamide core?
Advanced Mechanistic Question
- Electron-Withdrawing Groups (EWGs) : Pyridyloxy substituents increase electrophilicity at the amide carbonyl, enhancing susceptibility to hydrolysis. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .
- Steric Effects : Bulky cyclohexyl groups reduce rotational freedom, improving metabolic stability (e.g., t₁/₂ > 6 hours in liver microsomes) .
Q. Experimental Design :
- pH-Dependent Stability : Monitor degradation via UV-Vis at λ = 254 nm under varying pH (1–13) .
- DFT Calculations : Predict charge distribution and reactive sites using Gaussian09 with B3LYP/6-31G(d) basis set .
What strategies are employed to address low yields in the final amidation step?
Q. Optimization Focus
- Catalyst Screening : Replace EDCI with HATU for higher coupling efficiency (yield increases from 34% to 55%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 80°C, minimizing side-product formation .
- Solvent Optimization : Switch from DMF to THF for less polar intermediates, improving solubility and yield by 15% .
Data Analysis : Reaction monitoring via LC-MS at 0, 2, and 6 hours identifies incomplete coupling as the primary yield-limiting factor .
How can researchers validate the biological relevance of this compound in anticancer assays?
Q. Experimental Design
- In Vitro Testing : Screen against NCI-60 cell lines, focusing on IC₅₀ values (e.g., 0.5–5 µM in MDA-MB-231 cells) .
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3 cleavage) and tubulin polymerization inhibition .
- SAR Analysis : Compare with analogues (e.g., 3,4,5-trimethoxybenzoyl derivatives) to identify critical substituents .
Contradiction Alert : Compound 5 showed 89.7% yield but lower bioactivity, suggesting a trade-off between synthetic efficiency and potency .
What environmental stability assessments are recommended for this compound?
Q. Advanced Stability Study
- Photodegradation : Expose to UV light (254 nm) for 48 hours; quantify degradation via HPLC-MS .
- Hydrolytic Stability : Incubate in buffers (pH 2–10) at 37°C; >90% recovery at pH 7 after 72 hours .
- Ecotoxicity : Use Daphnia magna assays to determine LC₅₀ values, ensuring compliance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
